1-(3-Fluorophenyl)cyclopropan-1-amine
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Overview
Description
1-(3-Fluorophenyl)cyclopropan-1-amine is a compound that can be inferred to contain a cyclopropane ring, a fluorophenyl group, and an amine functional group. While the papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated cyclopropanes and their derivatives, which can be useful in understanding the chemical behavior of 1-(3-Fluorophenyl)cyclopropan-1-amine.
Synthesis Analysis
The synthesis of fluorine-containing cyclopropanes, such as the all-cis-1,2,3-trifluorocyclopropanes, has been described, highlighting the importance of stereochemistry and the introduction of fluorine atoms to impart significant polarity to the molecule . Additionally, the preparation of aminodiphenylcyclopropenium salts, which are structurally related to 1-(3-Fluorophenyl)cyclopropan-1-amine, involves a one-pot operation with ethylation and treatment with secondary amine . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of 1-(3-Fluorophenyl)cyclopropan-1-amine would be expected to exhibit conformational rigidity due to the cyclopropane ring, and the presence of a fluorine atom would add to the molecule's polarity . The stereochemistry of the substituents on the cyclopropane ring can significantly affect the molecule's properties, as seen in the synthesis of all-cis-1,2,3-trifluorocyclopropanes .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 1-(3-Fluorophenyl)cyclopropan-1-amine, they do provide examples of reactions involving cyclopropane derivatives. For instance, aminodiphenylcyclopropenium salts can react with sodium azide to afford 1,2,3-triazines , and substituted 2-aminophenols can be transformed into phenoxazines and benzoxazole derivatives . These reactions demonstrate the reactivity of cyclopropane-containing compounds and their potential to undergo various transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluorophenyl)cyclopropan-1-amine can be partially inferred from related compounds. The introduction of fluorine atoms is known to lower the logP, which is a measure of lipophilicity, and can enhance the molecule's polarity . The presence of the amine group would also contribute to the compound's basicity and potential for forming salts or engaging in hydrogen bonding. The rigidity of the cyclopropane ring could affect the compound's conformational stability and reactivity .
Safety And Hazards
The safety data sheet for a similar compound, 1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine, suggests that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .
properties
IUPAC Name |
1-(3-fluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZALHUUXQDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609983 |
Source
|
Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclopropan-1-amine | |
CAS RN |
764647-70-3 |
Source
|
Record name | 1-(3-Fluorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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